This compound is classified as a thiadiazole derivative, which is a class of compounds known for various biological activities, including antitumor and antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications.
The synthesis of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
The molecular structure of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) can be described as follows:
The compound exhibits specific bond angles and lengths characteristic of its functional groups. Computational methods such as Density Functional Theory (DFT) can be employed to predict electronic properties and optimize the geometry of the molecule.
The chemical reactivity of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) can include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) typically involves:
Data from in vitro studies often elucidate these mechanisms by demonstrating how the compound affects cell viability in various cancer cell lines or microbial strains.
The physical and chemical properties of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
The applications of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) are diverse:
The 1,3,4-thiadiazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This configuration confers distinctive mesoionic properties that enable facile traversal of biological membranes and robust interactions with diverse enzymatic targets [2] [7]. Historically integrated into established therapeutics like acetazolamide (carbonic anhydrase inhibitor) and methazolamide, contemporary research has illuminated the scaffold’s exceptional versatility in oncology and metabolic disease modulation. The electron-rich sulfur atom facilitates hydrogen bonding and hydrophobic interactions, while nitrogen atoms offer sites for strategic derivatization to fine-tune target specificity and pharmacokinetic profiles [6].
In oncology, 1,3,4-thiadiazole derivatives demonstrate multi-mechanistic anticancer activities, including the inhibition of tyrosine kinases, carbonic anhydrases, and key enzymes within lipid metabolism pathways. Their capacity to induce apoptosis, modulate oxidative stress, and disrupt oncogenic signaling cascades positions them as compelling candidates for molecularly targeted therapies [2] [6]. Concurrently, in metabolic diseases, these compounds exhibit potent activity against targets like stearoyl-CoA desaturase 1 (SCD1), a pivotal enzyme regulating fatty acid desaturation and membrane fluidity. The structural plasticity of the 1,3,4-thiadiazole core allows for the optimization of drug-like properties critical for in vivo efficacy, including metabolic stability and bioavailability [7] [8].
Table 1: Key Properties and Applications of 1,3,4-Thiadiazole Derivatives in Drug Discovery
Property/Feature | Significance in Drug Design | Representative Therapeutic Applications |
---|---|---|
Mesoionic Character | Enhances membrane permeability and bioavailability | Anticancer agents, CNS-penetrant drugs |
Hydrogen Binding Domain | Facilitates strong interactions with enzymatic active sites | Carbonic anhydrase inhibitors, Tyrosinase inhibitors |
Two-Electron Donor System | Enables coordination with metal ions in enzymes | Urease inhibitors, Metalloenzyme-targeted therapies |
Stability in Acidic Conditions | Ensures oral bioavailability and gastric stability | Orally administered prodrugs, Gastro-resistant formulations |
Susceptibility to Nucleophiles | Allows targeted prodrug activation or controlled degradation | Site-specific drug delivery systems |
1,3,4-Thiadiazole derivatives exert profound effects on lipid homeostasis, primarily through inhibition of rate-limiting enzymes in fatty acid biosynthesis and desaturation. SCD1, an endoplasmic reticulum-resident enzyme, catalyzes the Δ9-desaturation of saturated fatty acids (SFAs) like palmitic acid (C16:0) and stearic acid (C18:0) into monounsaturated fatty acids (MUFAs) such as palmitoleic acid (C16:1) and oleic acid (C18:1). This conversion is critical for maintaining membrane fluidity, synthesizing phospholipids, and generating signaling molecules [3] [8]. Dysregulated SCD1 activity is oncogenic, promoting tumor proliferation, metastasis, and therapy resistance by supplying essential MUFAs for membrane biogenesis in rapidly dividing cancer cells and modulating oncogenic pathways like Wnt/β-catenin signaling [3] [10].
Thiadiazole-based SCD1 inhibitors disrupt this axis, triggering an accumulation of cytotoxic SFAs (e.g., palmitic acid) within cancer cells. This accumulation induces endoplasmic reticulum (ER) stress, unfolded protein response (UPR) activation, and ultimately apoptosis via the upregulation of stress sensors (ATF4, ATF6, XBP1) and the pro-apoptotic factor CHOP [3]. Notably, resistance to SCD1 inhibition often involves metabolic plasticity, specifically the upregulation of fatty acid desaturase 2 (FADS2). FADS2 converts accumulated palmitic acid into sapienic acid (C16:1Δ6), bypassing the need for SCD1 and replenishing MUFA pools to sustain membrane integrity and survival [3]. Thiadiazole inhibitors counter this by either directly targeting FADS2 or sensitizing resistant cells to ER stress.
Beyond direct enzyme inhibition, thiadiazole derivatives enhance antitumor immunity. SCD1 inhibition in cancer cells suppresses β-catenin signaling, elevating CCL4 chemokine production. This recruits dendritic cells into the tumor microenvironment, priming cytotoxic CD8+ T cell responses. Concurrently, SCD1 inhibition in T cells reduces ER stress, augmenting their effector function and synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies [10].
Table 2: Key Enzymes in Lipid Metabolism Targeted by 1,3,4-Thiadiazole Derivatives
Enzyme | Biological Function | Effect of Thiadiazole Inhibition | Downstream Consequence |
---|---|---|---|
SCD1 | Converts SFAs (C16:0, C18:0) to MUFAs (C16:1, C18:1) | Palmitic acid accumulation; ER stress activation | Cancer cell apoptosis; Synergy with immunotherapy [3] [10] |
FADS2 | Converts Palmitic acid (C16:0) to Sapienic acid (C16:1Δ6) | Abrogates resistance to SCD1i; Sustains SFA toxicity | Re-sensitization of resistant cancer cells [3] |
ACAT1 | Esterifies cholesterol for storage in lipid droplets | Reduces esterified cholesterol in CD8+ T cells | Enhanced T cell effector function [10] |
The development of thiadiazole-containing SCD1 inhibitors exemplifies structure-activity relationship (SAR) optimization. Early inhibitors like thiadiazole-thiones (e.g., compounds 139-145) demonstrated moderate potency but faced limitations in selectivity and metabolic stability [7]. Crucially, the 1,3,4-thiadiazole nucleus itself proved superior to isosteres (e.g., 1,3,4-oxadiazole) in coordinating the dicopper center within enzymatic active sites, enhancing target binding affinity [7]. This insight drove strategic derivatization at the C2 and C5 positions of the thiadiazole ring to optimize pharmacological properties.
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole (MF-438, CAS 921605-87-0) epitomizes this evolution. Its structure integrates:
This meticulously engineered structure yields exceptional potency. MF-438 inhibits recombinant SCD1 (rSCD1) with an IC₅₀ of 2.3 nM [9], significantly outperforming earlier generations like CVT-11127. Its physicochemical profile (molecular weight: 421.44 g/mol, predicted logP: ~3.5-4.0 based on structure, solubility in DMSO/Ethanol) supports in vitro and in vivo investigation [5] [9]. Crucially, MF-438 demonstrates oral bioavailability and significant in vivo efficacy, evidenced by an ED₅₀ of 1-3 mg/kg in mouse models [9], validating the design strategy focused on balancing potency with drug-like properties.
Table 3: Structural Comparison of Representative Thiadiazole-Containing SCD1 Inhibitors
Compound (Code/Reference) | Core Structure Features | Reported SCD1 Inhibition (IC₅₀/EC₅₀) | Key Advantages/Limitations |
---|---|---|---|
Early Thiadiazole-Thione (e.g., 139 [7]) | 5-(4-Hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione | Low µM range | Moderate potency; Potential metabolic instability (thione) |
MF-438 [4] [5] [9] | 2-Methyl-thiadiazole + Pyridazine + 4-(2-Trifluoromethylphenoxy)piperidine | 2.3 nM (rSCD1); ED₅₀ 1-3 mg/kg (mouse) | High potency, Oral bioavailability, Well-characterized |
CVT-11127 [3] | Undisclosed structure (literature reference) | ~10-100 nM range (various assays) | Potent but less so than MF-438; Limited in vivo data |
MF-438 occupies a significant niche within the SCD1 inhibitor landscape due to its exceptional biochemical potency (IC₅₀ = 2.3 nM) and well-documented mechanistic profile [4] [9]. It serves as both:
The compound’s primary therapeutic value lies in overcoming key limitations of SCD1 monotherapy:
Despite its strengths, MF-438 highlights a critical challenge: the need for predictive biomarkers. Tumors exhibiting a "non-T cell-inflamed" phenotype or high baseline SCD1/FADS2 expression ratios may represent optimal target populations [3] [10]. Serum palmitoleic acid to stearic acid ratios (reflecting SCD1 activity) are emerging as potential pharmacodynamic and predictive biomarkers for patient stratification [10].
Table 4: Resistance Mechanisms to SCD1 Inhibition and MF-438's Positioning
Resistance Mechanism | Molecular Consequence | MF-438's Advantage/Strategy |
---|---|---|
FADS2 Upregulation | Converts toxic Palmitic Acid (C16:0) to Sapienic Acid (C16:1Δ6), restoring MUFA pools | High potency maximizes SFA load; Serves as backbone for FADS2i combinations [3] |
SCD5 Compensation | Minor SCD isoform potentially desaturating SFAs | Negligible SCD5 expression/activity in most cancers minimizes impact [3] |
Exogenous MUFA Uptake | Scavenging of extracellular oleate from microenvironment | Efficacy demonstrated in low-lipid media/culture conditions [3] |
Altered ER Stress Threshold | Enhanced UPR capacity to handle SFA accumulation | Dual action (SCD1i + Immunomodulation) may overcome intrinsic resilience [10] |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2